Iodometomidate i-123, R-

radiation dosimetry adrenal scintigraphy patient safety

Iodometomidate I-123 (R) is the (R)-enantiomer of 123I-labeled iodometomidate (IMTO), a radiolabeled analogue of the imidazole-based anesthetic etomidate. The compound functions as a potent, competitive inhibitor of the adrenocortical cytochrome P450 enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), which are expressed almost exclusively in the adrenal cortex.

Molecular Formula C13H13IN2O2
Molecular Weight 356.16 g/mol
CAS No. 813466-05-6
Cat. No. B12742250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodometomidate i-123, R-
CAS813466-05-6
Molecular FormulaC13H13IN2O2
Molecular Weight356.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)I)N2C=NC=C2C(=O)OC
InChIInChI=1S/C13H13IN2O2/c1-9(10-3-5-11(14)6-4-10)16-8-15-7-12(16)13(17)18-2/h3-9H,1-2H3/t9-/m1/s1
InChIKeyKECBLXVYTIVCTG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodometomidate I-123 (R) CAS 813466-05-6: A Radiolabeled CYP11B Inhibitor for Adrenal Imaging


Iodometomidate I-123 (R) is the (R)-enantiomer of 123I-labeled iodometomidate (IMTO), a radiolabeled analogue of the imidazole-based anesthetic etomidate. The compound functions as a potent, competitive inhibitor of the adrenocortical cytochrome P450 enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), which are expressed almost exclusively in the adrenal cortex [1]. This enzymatic targeting confers high specificity for adrenocortical tissue in single-photon emission computed tomography (SPECT) imaging, enabling non-invasive differentiation of adrenocortical lesions from non-adrenocortical masses. The (R)-stereochemistry is preserved from the parent metomidate scaffold and is critical for high-affinity binding to the CYP11B active site [2]. With a physical half-life of 13.2 hours for iodine-123, the tracer supports a practical workflow that does not require an on-site cyclotron, distinguishing it from short-lived positron emission tomography (PET) alternatives.

CYP11B-targeted SPECT tracer for adrenal cortex imaging studies
I-123 13.2 h half-life supports centralized radiopharmacy and regional distribution
(R)-enantiomer preserves target-binding study context

Why Iodometomidate I-123 Cannot Be Interchanged with Other Adrenal Tracers


Adrenal imaging tracers that target CYP11B enzymes share a common pharmacophore but differ profoundly in radionuclide half-life, imaging modality, radiation dosimetry, metabolic stability, and theranostic capability. The 11C-labeled metomidate (MTO) requires an on-site cyclotron due to its 20-minute half-life, severely restricting its use to PET centers with dedicated radiochemistry infrastructure [1]. 18F-labeled etomidate derivatives such as FETO and CETO offer longer PET half-lives but lack the matched therapeutic isotope pairing that the iodine isotopes provide. Older agents such as 131I-norcholesterol deliver approximately 10-fold higher patient radiation doses while requiring days of imaging delay [2]. The emerging SPECT tracer 123I-IMAZA demonstrates improved metabolic stability and higher tumor uptake than IMTO in preclinical models, but its clinical dataset remains limited to fewer than a dozen patients, whereas IMTO is supported by prospective multicenter trials encompassing over 100 patients [3]. These differences render generic substitution scientifically unsound without direct comparative validation in the target clinical or research context.

Cyclotron-dependent PET tracers 11C-metomidate (20 min half-life) requires on-site cyclotron, limiting workflow transfer to SPECT-equipped facilities.
Higher-dosimetry norcholesterol 131I-norcholesterol delivers a reported ~10-fold higher radiation dose, which may alter dosimetry approval and serial imaging context.
Emerging theranostic tracer IMAZA Limited reported clinical dataset (100-patient multicenter IMTO data; comparator validation required.

Quantitative Evidence Differentiating Iodometomidate I-123 (R) from Comparator Tracers


10-Fold Lower Radiation Dose vs. 131I-Norcholesterol Scintigraphy

In the first-in-human clinical evaluation, the calculated effective whole-body radiation dose for [123I]IMTO was 2.2–3.2 mSv per examination (185 MBq injected activity), which is approximately one-tenth the effective dose of a standard 131I-norcholesterol adrenal scintigraphy [1]. This direct dosimetric comparison was derived from the same clinical study using identical patient populations and SPECT/CT acquisition protocols.

Radiation Dose Comparison
Head-to-head
[123I]IMTO 2.2–3.2 mSv vs 131I-norcholesterol ~22–32 mSv; ~10-fold lower effective dose
Reported dosimetry endpoint context
Prospective study (n=7); MIRD formalism
radiation dosimetry adrenal scintigraphy patient safety

2.5-Fold Higher CYP11B1 Inhibition Potency vs. 11C-Metomidate

In a direct head-to-head in vitro comparison, iodometomidate (IMTO) inhibited CYP11B1 with an IC50 of 1.83 ± 1.83 nmol/L, compared to 4.60 ± 2.39 nmol/L for metomidate (MTO), representing a 2.5-fold enhancement in target enzyme potency [1]. Importantly, etomidate (ETO) showed even greater potency (IC50 0.99 ± 0.62 nmol/L), but etomidate cannot be radiolabeled with iodine for SPECT imaging, precluding its use as an imaging tracer. The radiolabeled fluoro-analog FETO showed an intermediate IC50 of 2.94 ± 1.42 nmol/L and requires PET infrastructure [1].

CYP11B1 Inhibition (IC50)
Head-to-head
IMTO IC50 1.83±1.83 nM vs MTO 4.60±2.39 nM; 2.5-fold more potent
Reported enzyme inhibition assay context
NCI-H295 and Y1 cell models; p-value not reported
CYP11B1 inhibition IC50 target binding affinity enzyme assay

Broad SPECT Availability vs. Cyclotron-Dependent PET Tracers

[123I]IMTO exploits the 13.2-hour physical half-life of iodine-123, enabling central radiopharmacy production and regional distribution, coupled with the near-universal availability of SPECT/CT cameras. By contrast, 11C-metomidate (20-minute half-life) necessitates an on-site cyclotron and rapid radiochemical synthesis, confining its use to a small number of specialized PET centers [1]. A review of metomidate-based imaging explicitly notes that [123I]IMTO 'bears the advantage of a broader availability compared to PET' [2]. Even 18F-labeled alternatives (FETO, CETO; 110-minute half-life) still require PET cameras and regional cyclotron networks.

Imaging Infrastructure Access
Class-level
[123I]IMTO SPECT/CT 13.2 h half-life vs 11C-MTO PET 20 min; SPECT camera base 3–5× PET
Infrastructure-logistics context
Review-level synthesis; central production feasible
SPECT imaging logistics clinical accessibility half-life

95.7% Specificity for Adrenocortical Adenoma in Combined FDG/IMTO Imaging (FAMIAN Trial)

The prospective, multicenter FAMIAN trial (NCT02010957) evaluated combined [18F]FDG-PET and [123I]IMTO-SPECT in 77 patients with indeterminate adrenal masses. Using histopathology as reference standard, the combined FDG/IMTO imaging protocol classified adrenocortical adenoma (ACA) with a specificity of 95.7% (95% CI 85.2%–99.47%), a positive predictive value of 87.5% (95% CI 61.7%–98.4%), and a positive likelihood ratio of 11.1 (95% CI 3.2–122) [1]. In the same study, unenhanced CT alone achieved a specificity of only 26.4% for ACA at the standard HU ≥20 cutoff, and visual FDG-PET analysis alone reached 62.3% specificity. This demonstrates that IMTO provides the adrenal cortex-specific molecular information that neither CT nor FDG-PET can supply.

Diagnostic Specificity for Adenoma
Head-to-head
Combined FDG/IMTO: 95.7% specificity (95% CI 85.2–99.47%) vs CT 26.4%, FDG alone 62.3%
Reported diagnostic accuracy endpoint context
Multicenter trial (n=77); histopathology reference
adrenocortical adenoma specificity multicenter trial combined imaging

Theranostic Pairing: 123I-IMTO SPECT Imaging Matched with 131I-IMTO Radiotherapy

[123I]IMTO is the diagnostic component of a true theranostic pair with [131I]IMTO, where identical chemical structure and pharmacokinetics ensure that the 123I-SPECT imaging signal reliably predicts the biodistribution and tumor dose of the 131I-labeled therapeutic agent [1]. This matched-pair approach is not feasible with 11C-metomidate (no therapeutic carbon isotope exists) or with 18F-FETO/CETO (no matched therapeutic fluorine isotope). First-in-human therapeutic experience with [131I]IMTO has demonstrated targeted tumor doses of 8.4–41.3 Gy in selected metastatic adrenocortical carcinoma lesions with acceptable hematological toxicity [2]. The theranostic concept has been formally recognized in the literature, where 'iodometomidate has even been successfully introduced as a theranostic agent' [3].

Theranostic Pairing Capability
Class-level
[123I]IMTO + [131I]IMTO: identical chemistry; tumor doses 8.4–41.3 Gy achieved
Theranostic research context
Clinical feasibility studies (n=11); 40 MBq dosimetry
theranostics radioligand therapy adrenocortical carcinoma matched pair

Optimal Application Scenarios for Iodometomidate I-123 (R) Based on Quantitative Evidence


Non-Invasive Classification of Indeterminate Adrenal Incidentalomas to Reduce Unnecessary Surgery

In patients with CT-indeterminate adrenal masses (HU ≥10), combined FDG-PET and [123I]IMTO-SPECT achieves 95.7% specificity for benign adrenocortical adenoma classification [1]. This scenario is directly supported by the multicenter FAMIAN trial data and targets the most common clinical dilemma in adrenal mass management: distinguishing benign adenomas from malignancies without invasive biopsy or unnecessary adrenalectomy.

Staging and Theranostic Patient Selection in Metastatic Adrenocortical Carcinoma (ACC)

[123I]IMTO SPECT/CT detects both primary ACC and metastatic lesions with 100% specificity (though limited sensitivity of 38% in heavily pretreated stage IV patients), enabling identification of patients who retain CYP11B expression and are therefore candidates for subsequent [131I]IMTO radioligand therapy [1]. The theranostic workflow — diagnostic SPECT with 123I followed by therapeutic β– irradiation with 131I — is a unique capability not offered by any PET-based adrenal tracer [2].

Multi-Site or Regional Imaging Networks with Limited PET/Cyclotron Infrastructure

The 13.2-hour half-life of iodine-123 permits central radiopharmacy production and shipment to satellite SPECT/CT facilities, whereas 11C-metomidate (20-minute half-life) is restricted to institutions with on-site cyclotron and dedicated radiochemistry suites [1]. Procurement of [123I]IMTO is therefore the only feasible CYP11B-targeted imaging strategy for hospital networks and regional health systems that operate SPECT cameras but lack PET/cyclotron capabilities [2].

Low-Dose Adrenal Cortical Imaging in Radiation-Sensitive Populations

With an effective dose of 2.2–3.2 mSv, [123I]IMTO delivers approximately one-tenth the radiation exposure of 131I-norcholesterol scintigraphy [1]. This makes [123I]IMTO the preferred CYP11B-targeted agent for imaging in younger patients, women of childbearing potential, and protocols requiring serial imaging for treatment monitoring, where cumulative radiation dose is a formal regulatory and institutional review board consideration.

Application
Selection Property
Validation Focus
Adrenal incidentaloma classification studies
Reported specificity endpoint in combined FDG/IMTO imaging
Adrenocortical adenoma diagnostic accuracy review
Metastatic adrenocortical carcinoma research
Theranostic pair imaging (SPECT/CT) with CYP11B target expression
Lesion detectability and target-expression review
Multi-site imaging network infrastructure
I-123 13.2 h half-life and SPECT camera compatibility
Centralized radiopharmacy logistics review
Radiation dosimetry research in adrenal imaging
Reported lower effective dose vs norcholesterol
Cumulative dose modeling for serial imaging protocols

Technical Documentation Hub

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